molecular formula C7H12O2S B15242098 1-(Ethylsulfanyl)-2-methylcyclopropane-1-carboxylic acid

1-(Ethylsulfanyl)-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B15242098
M. Wt: 160.24 g/mol
InChI Key: WULRVTDZOZBVKP-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-2-methylcyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with an ethylsulfanyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfanyl)-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of ethylsulfanyl-substituted alkenes with diazo compounds under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst such as rhodium or copper, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfanyl)-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted cyclopropane derivatives.

Scientific Research Applications

1-(Ethylsulfanyl)-2-methylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various biochemical pathways, while the carboxylic acid group can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfanyl)-2-methylcyclopropane-1-carboxylic acid
  • 1-(Ethylsulfanyl)-2-ethylcyclopropane-1-carboxylic acid
  • 1-(Ethylsulfanyl)-2-methylcyclopropane-1-sulfonic acid

Uniqueness

1-(Ethylsulfanyl)-2-methylcyclopropane-1-carboxylic acid is unique due to the presence of both an ethylsulfanyl group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

1-ethylsulfanyl-2-methylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H12O2S/c1-3-10-7(6(8)9)4-5(7)2/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

WULRVTDZOZBVKP-UHFFFAOYSA-N

Canonical SMILES

CCSC1(CC1C)C(=O)O

Origin of Product

United States

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